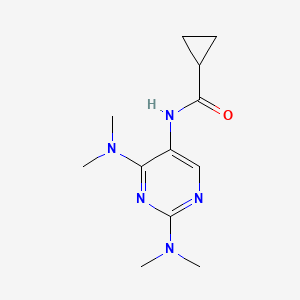

![molecular formula C24H19N3 B2847404 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-03-9](/img/structure/B2847404.png)

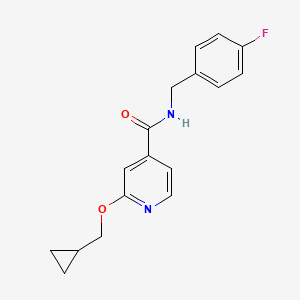

3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinolines and their derivatives, such as pyrazoloquinolines, are important heterocyclic compounds with a wide range of applications in medicinal and synthetic organic chemistry . They are often used as scaffolds in drug discovery .

Synthesis Analysis

The synthesis of quinoline derivatives often involves ring-closing reactions . For example, the Ptzinger quinoline synthesis involves reacting isatin with an α-methylene carbonyl compound in the presence of a base .

Molecular Structure Analysis

Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would include additional phenyl and ethylphenyl groups, as well as a pyrazole ring.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific substituents present on the quinoline ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For example, the melting point of a related compound, 2-(4-Ethylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, was reported to be 200-202°C .

科学的研究の応用

Structural and Optical Properties

Research on derivatives of pyrazolo[4,3-c]quinoline, specifically focusing on the structural and optical properties of thin films, has shown that these compounds retain their chemical bonds when deposited as thin films and exhibit notable optical properties determined through spectrophotometer measurements. Such characteristics are crucial for applications in materials science, particularly in the development of optical devices. The absorption parameters and electron transition types of these compounds contribute to their potential utility in various technological applications, including light-emitting diodes (LEDs) and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

The photovoltaic properties of pyrazoloquinoline derivatives, such as their use in the fabrication of organic–inorganic photodiode devices, have been investigated. These studies have focused on the electrical properties of heterojunction diodes under dark and illuminated conditions, revealing their potential in rectification behavior and photovoltaic applications. The presence of specific substituent groups has been shown to improve diode parameters, indicating the versatility and adaptability of these compounds for use in solar energy conversion and related technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electroluminescent Devices

Pyrazolo[3,4-b]quinoline derivatives have been synthesized and evaluated as emitting materials for organic light-emitting diodes (OLEDs). The modification of these compounds with various substituents has demonstrated their effectiveness as blue light emitters, with certain derivatives emitting blue-green light. This research highlights the potential of pyrazoloquinoline derivatives in the development of OLED technology, offering insights into the influence of molecular structure on electroluminescence and device efficiency (Y. T. and, Balasubramaniam, Danel, & Jarosz, 2001).

Green Chemistry Synthesis

In the realm of green chemistry, pyrazolo[3,4-b]quinoline derivatives have been synthesized via an eco-friendly "on water" protocol. This method emphasizes high atom economy and the formation of complex heterocyclic structures through a single operation, showcasing the efficiency and environmental benefits of water as a solvent in organic synthesis. Such approaches not only contribute to the sustainable production of heterocyclic compounds but also highlight the versatility of pyrazoloquinoline derivatives in chemical synthesis (Rajesh, Bala, Perumal, & Menéndez, 2011).

作用機序

- One possible mechanism is protonation at the carbonyl oxygen in the α,β-unsaturated aldehyde (the starting material), followed by addition of aniline NH₂ group to the alkenal β-carbon. This leads to cyclization, dehydration, and oxidation, ultimately forming the quinoline structure .

Mode of Action

Pharmacokinetics

Safety and Hazards

The safety and hazards associated with a specific quinoline derivative would depend on its exact structure and how it is used. Some quinoline derivatives have been found to have low toxicity , but specific safety data for “3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is not available in the sources I found.

将来の方向性

Given the wide range of biological activities exhibited by quinoline derivatives, there is considerable interest in further exploring their potential uses, particularly in the field of medicinal chemistry . This includes the development of new synthetic methods, the design of novel quinoline-based drugs, and the investigation of their mechanisms of action.

特性

IUPAC Name |

3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-2-17-12-14-18(15-13-17)23-21-16-25-22-11-7-6-10-20(22)24(21)27(26-23)19-8-4-3-5-9-19/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJFXBLMWZGEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

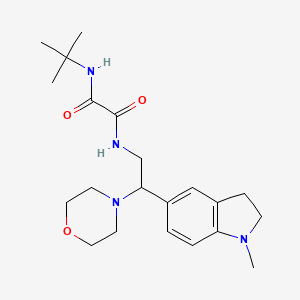

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2847321.png)

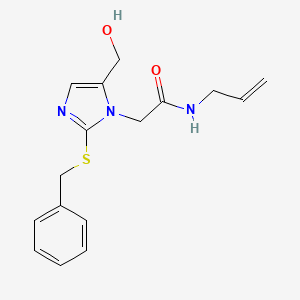

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)

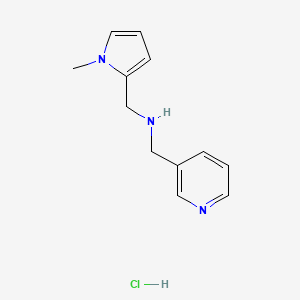

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2847341.png)